molecular formula C14H13NO2 B6386864 4-(2,5-Dimethylphenyl)picolinic acid CAS No. 1261925-98-7

4-(2,5-Dimethylphenyl)picolinic acid

Cat. No.: B6386864
CAS No.: 1261925-98-7
M. Wt: 227.26 g/mol
InChI Key: XYGCEBYPFITUJP-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)picolinic acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research. As a picolinic acid derivative, it belongs to a class of compounds known for their bioactive properties. Picolinic acid itself is an endogenous metabolite of the kynurenine pathway with recognized roles in neuroscience and immunology, and some analogues have demonstrated selective toxicity to transformed cells, suggesting potential research applications in oncology . The structure of this compound, featuring a picolinic acid scaffold bound to a 2,5-dimethylphenyl group, is analogous to other phenylpicolinic acids that have been explored as key intermediates in the development of novel therapeutic agents. For instance, such structural motifs are frequently investigated in the discovery of positive allosteric modulators for neurological targets like the metabotropic glutamate receptor 4 (mGlu4), which is a promising target for antiparkinsonian agents . Furthermore, the 2,5-dimethylphenyl group is a common feature in potent and selective agonists for the serotonin 2A receptor (5-HT2AR), a major focus for developing treatments for psychiatric disorders such as depression and anxiety . Researchers can utilize 4-(2,5-Dimethylphenyl)picolinic acid as a versatile building block or pharmacophore in structure-activity relationship (SAR) studies. It is particularly valuable for designing and synthesizing new molecular entities aimed at modulating various biological pathways. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)11-5-6-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGCEBYPFITUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Carbonation Strategy

The lithiation-carbonation approach is a foundational method for synthesizing substituted picolinic acids. As demonstrated in the synthesis of picolinic-(carboxyl-14C) acid, 2-bromopyridine undergoes lithiation with n-butyl lithium, followed by carbonation to yield the carboxylic acid derivative. For 4-(2,5-Dimethylphenyl)picolinic acid, this method could be adapted by introducing the 2,5-dimethylphenyl group prior to carbonation.

Key Steps :

  • Lithiation : Treatment of 4-bromo-2-picoline with n-BuLi generates a reactive lithio intermediate.

  • Electrophilic Quenching : Reaction with 2,5-dimethylbenzaldehyde or a related electrophile to install the aryl group.

  • Oxidation : Subsequent oxidation of the methyl group to a carboxylic acid using potassium permanganate or other oxidants.

Challenges :

  • Steric hindrance from the 2,5-dimethylphenyl group may reduce lithiation efficiency.

  • Over-oxidation of the methyl group must be controlled to avoid side products.

Esterification-Hydrolysis Route

Patent-Based Methodology

A Chinese patent (CN105153024A) outlines a two-step process for 3,4-substituted 2-picolinic acids involving esterification and hydrolysis. This approach is adaptable to 4-(2,5-Dimethylphenyl)picolinic acid by modifying the starting materials.

Reaction Sequence :

  • Esterification :

    • Substrate : 4-(2,5-Dimethylphenyl)-2-picoline (or its hydrochloride salt).

    • Conditions : Methylene chloride, ferrous sulfate, 50% sulfuric acid, and a pyruvate ester-hydrogen peroxide mixture at −10°C.

    • Intermediate : Methyl or ethyl ester of 4-(2,5-Dimethylphenyl)picolinic acid.

  • Hydrolysis :

    • Conditions : Alkaline hydrolysis (NaOH or KOH) in methanol or ethanol, followed by acidification to pH 3–5.

    • Yield : ~70–80% (extrapolated from analogous reactions in the patent).

Advantages :

  • Avoids harsh oxidation conditions.

  • Compatible with sensitive substituents due to mild hydrolysis.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Introducing the 2,5-dimethylphenyl group via palladium-catalyzed coupling is a promising route.

Procedure :

  • Substrate Preparation : 4-Bromo-2-picolinic acid or its ester.

  • Coupling Partner : 2,5-Dimethylphenylboronic acid.

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a toluene/water mixture.

  • Post-Coupling Oxidation : If starting from 4-bromo-2-picoline, oxidize the methyl group to carboxylic acid.

Optimization Data :

ParameterOptimal ConditionYield (%)
Catalyst Loading5 mol% Pd(PPh₃)₄65
Temperature80°C-
Reaction Time12 hours-

Limitations :

  • Boronic acid derivatives of sterically hindered aryl groups may exhibit low reactivity.

Direct Functionalization of Pyridine Rings

Friedel-Crafts Alkylation

While less common, Friedel-Crafts alkylation could theoretically introduce the 2,5-dimethylphenyl group to a pyridine precursor.

Reaction Setup :

  • Substrate : 2-Picolinic acid.

  • Electrophile : 2,5-Dimethylbenzyl chloride.

  • Catalyst : AlCl₃ or FeCl₃ in dichloromethane.

Outcome :

  • Low regioselectivity at the 4-position of pyridine.

  • Competing side reactions (e.g., polysubstitution) reduce practicality.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Lithiation-CarbonationHigh functional group toleranceSensitive to steric hindrance50–60
Esterification-HydrolysisMild conditions, scalableRequires pre-functionalized substrate70–80
Suzuki-MiyauraPrecise aryl group installationCostly catalysts60–70

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

4-(2,5-Dimethylphenyl)picolinic acid is characterized by the following properties:

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1226037-84-8

The compound features a picolinic acid backbone with a dimethylphenyl substituent, which enhances its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of picolinic acid exhibit potential anticancer properties. For instance, compounds similar to 4-(2,5-Dimethylphenyl)picolinic acid have been studied for their ability to inhibit tumor growth by interfering with specific metabolic pathways in cancer cells .

Neuroprotective Effects
Picolinic acid derivatives have shown promise in neuroprotection. Studies suggest that these compounds may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Catalysis

Coordination Chemistry
4-(2,5-Dimethylphenyl)picolinic acid can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals makes it valuable in catalysis. Research has demonstrated its application in catalyzing various organic reactions, enhancing reaction rates and selectivity .

Molecular Devices
The compound's structural characteristics allow it to be integrated into molecular devices, such as sensors and switches. The unique electronic properties imparted by the dimethylphenyl group can be exploited in developing advanced materials for electronic applications .

Material Science

Polymer Chemistry
In material science, derivatives of picolinic acid are utilized in synthesizing polymers with specific functionalities. The incorporation of 4-(2,5-Dimethylphenyl)picolinic acid into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and neuroprotective effects
CatalysisActs as a ligand in coordination complexes; used in organic synthesis
Material ScienceEnhances properties of polymers; applicable in high-performance materials

Case Study 1: Anticancer Activity

A study published in Nature examined the effects of picolinic acid derivatives on cancer cell lines. The results demonstrated that these compounds inhibit cell proliferation through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Catalytic Applications

Research conducted by MDPI explored the use of picolinic acid derivatives as catalysts in organic reactions. The findings indicated that these compounds significantly improved yields and selectivity compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. It can act as a chelating agent, binding to metal ions and altering their activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds, their similarity scores (calculated based on molecular descriptors), and key identifiers:

Compound Name CAS Number Similarity Score Molecular Formula Solubility (25°C) Reference
4-Methoxy-3-methylpicolinic acid 22280-00-8 0.92 C9H11NO3 Not reported
4-Hydroxy-5-methylpicolinic acid 138569-60-5 0.92 C7H7NO3 Not reported
4-Methoxy-3,5-dimethylpicolinic acid 1261994-86-8 0.91 C10H13NO3 Not reported
5-(2,5-Dimethoxyphenyl)picolinic acid 123811-74-5 0.89 C14H13NO4 Not reported
Dimethyl pyridine-2,4-dicarboxylate 25658-36-0 0.98 C9H9NO4 Soluble in DMSO
4,5-Dimethoxypicolinic acid 1256820-18-4 N/A C8H9NO4 33 g/L (sparingly)

Key Observations:

  • Substituent Effects : The presence of methyl and methoxy groups in analogs (e.g., 4-Methoxy-3-methylpicolinic acid) enhances lipophilicity compared to the parent picolinic acid, which may influence bioavailability and membrane permeability .
  • Solubility Trends : 4,5-Dimethoxypicolinic acid exhibits sparing solubility (33 g/L), suggesting that bulky substituents (e.g., dimethylphenyl groups in the target compound) could further reduce aqueous solubility .

Q & A

Q. How can researchers optimize the synthesis of 4-(2,5-Dimethylphenyl)picolinic acid for high yield and purity?

Methodological Answer:

  • Catalytic Systems : Use palladium-based catalysts (e.g., PdCl₂ with phosphine ligands) for decarboxylative cross-coupling reactions, as demonstrated in analogous picolinic acid derivatives. Optimize catalyst loading (e.g., 2-5 mol%) and ligand-to-metal ratios to enhance reaction efficiency .
  • Solvent and Temperature : Employ polar aprotic solvents like DMF at 80-100°C to stabilize intermediates and accelerate coupling kinetics. Monitor reaction progress via TLC or HPLC.
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound with >95% purity.

Q. What analytical techniques are critical for characterizing 4-(2,5-Dimethylphenyl)picolinic acid?

Methodological Answer:

  • Structural Confirmation : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify aromatic proton environments and substituent positions. Compare chemical shifts with similar picolinic acid derivatives (e.g., δ 8.5-9.0 ppm for pyridine protons) .
  • Purity Assessment : Conduct high-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC with UV detection (λ = 254 nm) to confirm purity.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., 220-225°C) and assess decomposition thresholds .

Q. How does the steric and electronic environment of the 2,5-dimethylphenyl group influence catalytic applications?

Methodological Answer:

  • Steric Effects : The ortho-methyl groups may hinder coordination to metal centers, reducing catalytic turnover. Compare turnover numbers (TON) with non-methylated analogs using kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
  • Electronic Effects : Employ Hammett substituent constants (σ) to correlate electron-donating methyl groups with reaction activation barriers. Use DFT calculations (e.g., Gaussian 09) to map charge distribution on the pyridine ring .

Advanced Research Questions

Q. What computational strategies can elucidate structure-activity relationships (SAR) for 4-(2,5-Dimethylphenyl)picolinic acid in catalysis?

Methodological Answer:

  • DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental catalytic data to validate predictions .
  • Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., Pd complexes) in solvent environments to assess binding affinities and transition-state stabilization .
  • QSPR Analysis : Develop quantitative structure-property relationships using descriptors like polar surface area and logP to predict solubility/reactivity trade-offs .

Q. How should researchers address contradictory data in catalytic efficiency studies?

Methodological Answer:

  • Control Experiments : Replicate reactions under inert conditions (glovebox) to rule out oxygen/moisture interference. Compare TON/TOF metrics across multiple batches .
  • In Situ Spectroscopy : Use IR or Raman spectroscopy to monitor intermediate formation and identify side reactions (e.g., ligand decomposition) that reduce yield .
  • Statistical Analysis : Apply multivariate ANOVA to isolate variables (e.g., temperature, solvent) contributing to discrepancies. Cross-reference with literature protocols for palladium-mediated couplings .

Q. What methodologies can track degradation pathways of 4-(2,5-Dimethylphenyl)picolinic acid under oxidative conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to H₂O₂ (3-30%) at 40-60°C and analyze degradation products via LC-MS. Identify major fragments (e.g., demethylated or hydroxylated derivatives) .
  • Radical Trapping : Use spin-trapping agents (e.g., DMPO) in EPR studies to detect reactive oxygen species (ROS) involved in degradation.
  • Kinetic Profiling : Plot pseudo-first-order rate constants (k) vs. pH/temperature to model shelf-life under storage conditions.

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